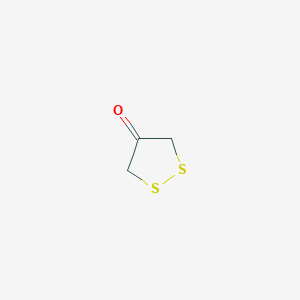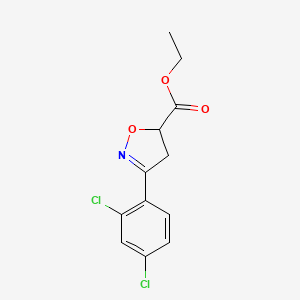
1,2-Dithiolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolan-4-one is a five-membered heterocyclic compound containing a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiolan-4-one can be synthesized through various methods. One common approach involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions. This reaction proceeds via a sulfonium-mediated ring-closure, resulting in the formation of 1,2-dithiolanes . Another method involves the one-pot, solvent-free synthesis of pyrazolone-1,3-dithiolan hybrids from the reaction between in situ generated pyrazolones and propargyl bromide in the presence of carbon disulfide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond in the compound makes it prone to thiol-disulfide exchange and ring-opening polymerization .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as iodine, bromine, and chlorine can be used to oxidize this compound.
Substitution: Nucleophiles such as organolithium compounds (RLi) and Grignard reagents (RMgX) can react with this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
1,2-Dithiolan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dithiolan-4-one involves its ability to undergo thiol-disulfide exchange and ring-opening polymerization. The disulfide bond in the compound is prone to rapid exchange due to the geometric constraints imposed on the sulfur-sulfur bond. This stereoelectronic effect weakens the bond, making it susceptible to exchange and polymerization reactions . Additionally, the compound’s interaction with thioredoxin reductase involves the inhibition of this enzyme, which plays a crucial role in maintaining cellular redox homeostasis .
Comparison with Similar Compounds
1,2-Dithiolan-4-one can be compared with other similar compounds, such as 1,3-dithiolane and 1,2-dithiolane:
Properties
IUPAC Name |
dithiolan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4OS2/c4-3-1-5-6-2-3/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYWUWQYVHAHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623608 |
Source


|
| Record name | 1,2-Dithiolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25636-65-1 |
Source


|
| Record name | 1,2-Dithiolan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12985084.png)




![3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid](/img/structure/B12985109.png)
![(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B12985110.png)


![1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)


